6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that features a benzotriazinone core substituted with bromine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 2-fluoroaniline with bromine and subsequent cyclization. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazinones.
Scientific Research Applications
6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(2-chlorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 6-Bromo-3-(2-methylphenyl)-1,2,3-benzotriazin-4(3H)-one
- 6-Bromo-3-(2-nitrophenyl)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and material science applications.
Properties
CAS No. |
646525-18-0 |
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Molecular Formula |
C13H7BrFN3O |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
6-bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H7BrFN3O/c14-8-5-6-11-9(7-8)13(19)18(17-16-11)12-4-2-1-3-10(12)15/h1-7H |
InChI Key |
MWAXXRYEPYUKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Br)N=N2)F |
Origin of Product |
United States |
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